REACTION_CXSMILES
|
[C:1]1([OH:14])[CH:6]=[CH:5][C:4]([C:7]2[CH:12]=[CH:11][C:10]([OH:13])=[CH:9][CH:8]=2)=[CH:3][CH:2]=1.[OH:15][CH:16]1[CH2:21][CH2:20][C:19](=O)[CH2:18][CH2:17]1.C1(O)C=CC=CC=1>>[OH:14][C:1]1[CH:2]=[CH:3][C:4]([C:7]2([C:19]3[CH:20]=[CH:21][C:16]([OH:15])=[CH:17][CH:18]=3)[CH2:12][CH2:11][CH:10]([OH:13])[CH2:9][CH2:8]2)=[CH:5][CH:6]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)C1=CC=C(C=C1)O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1CCC(CC1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC=C(C=C1)C1(CCC(CC1)O)C1=CC=C(C=C1)O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |